molecular formula C12H14FN3O B6644432 1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol

1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol

Cat. No. B6644432
M. Wt: 235.26 g/mol
InChI Key: CSKGDRKNLUSLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a triazole derivative, which is a class of organic compounds that contain a five-membered ring consisting of three nitrogen atoms and two carbon atoms.

Scientific Research Applications

1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol has been found to have potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have antifungal activity against various fungal strains. In addition, 1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol has been reported to have potential applications in the field of materials science, specifically in the synthesis of metal-organic frameworks.

Mechanism of Action

The mechanism of action of 1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. It has also been reported to inhibit the growth of fungal strains by inhibiting the activity of ergosterol biosynthesis enzymes.
Biochemical and Physiological Effects:
1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol has been found to have various biochemical and physiological effects. It has been reported to induce the production of reactive oxygen species (ROS), which are molecules that play a crucial role in cell signaling and oxidative stress. In addition, this compound has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol is its potential applications in various fields of scientific research, including medicinal chemistry and materials science. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol. One of the future directions is to explore its potential applications in the field of nanotechnology, specifically in the synthesis of nanoparticles. Another future direction is to investigate its potential applications in the field of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to understand its mechanism of action and to optimize its synthesis method for better yields and purity.
Conclusion:
In conclusion, 1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its applications in various fields.

Synthesis Methods

The synthesis of 1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol can be achieved through a multistep reaction sequence. The synthesis starts with the reaction of 2-fluoro-6-methylbenzonitrile with sodium azide to form 2-fluoro-6-methylphenyl azide. The next step involves the reaction of 2-fluoro-6-methylphenyl azide with propargyl alcohol in the presence of copper(I) iodide as a catalyst to form 1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]prop-2-yn-1-ol. Finally, the product is reduced using sodium borohydride to obtain 1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol.

properties

IUPAC Name

1-[1-(2-fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O/c1-3-11(17)10-7-16(15-14-10)12-8(2)5-4-6-9(12)13/h4-7,11,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKGDRKNLUSLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN(N=N1)C2=C(C=CC=C2F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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